tert-Butoxycarbonylasparagine (Boc-Asn-OH, CAS 7536-55-2) is an N-alpha-protected, side-chain-unprotected amino acid building block widely utilized in solid-phase peptide synthesis (Boc-SPPS) and solution-phase peptide synthesis. Featuring a molecular weight of 232.23 g/mol, it provides a highly mass-efficient method for incorporating L-asparagine residues into peptide sequences. Unlike its Fmoc-protected counterparts, Boc-Asn-OH demonstrates excellent solubility in standard polar aprotic solvents like N,N-dimethylformamide (DMF), facilitating high-concentration coupling cycles. However, because its side-chain primary amide is unprotected, procurement strategies must carefully pair this compound with appropriate coupling additives (such as HOBt) or pre-activate it as an active ester to prevent dehydration side reactions during carboxyl activation [1].
Substituting Boc-Asn-OH with generic alternatives introduces severe process inefficiencies and cost overruns. Replacing it with side-chain protected variants, such as Boc-Asn(Xan)-OH, nearly doubles the molecular weight per incorporated residue, drastically reducing atom economy and inflating raw material costs in large-scale syntheses . Conversely, attempting to switch to the unprotected Fmoc equivalent (Fmoc-Asn-OH) introduces critical solubility bottlenecks, as Fmoc-Asn-OH is notoriously poorly soluble in DMF, often forcing chemists to procure the expensive and bulky Fmoc-Asn(Trt)-OH derivative instead . Finally, utilizing completely unprotected L-asparagine lacks the N-alpha control necessary to prevent uncontrolled polymerization, making Boc-Asn-OH a specifically required precursor for optimized, cost-effective Boc-chemistry workflows.
When using side-chain unprotected Boc-Asn-OH, the primary amide is susceptible to dehydration, forming β-cyanoalanine. Studies show that activation with uronium reagents (like HATU) can result in up to 65% dehydration by-products when coupling to hindered amines (e.g., proline), whereas optimized carbodiimide/additive systems (DCC/HOBt) suppress this to 11% . This necessitates specific procurement of additive reagents (HOBt) alongside the compound.
| Evidence Dimension | β-cyanoalanine by-product formation during coupling to Proline |
| Target Compound Data | 11% dehydration (Boc-Asn-OH activated with DCC/HOBt) |
| Comparator Or Baseline | 65% dehydration (Boc-Asn-OH activated with HATU) |
| Quantified Difference | ~6-fold reduction in dehydration using DCC/HOBt vs HATU |
| Conditions | Peptide synthesis coupling to H-Pro-peptide |
Buyers must pair Boc-Asn-OH with appropriate coupling additives (HOBt) to prevent critical sequence modifications during synthesis.
For large-scale solution-phase synthesis, Boc-Asn-OH offers a significant mass-efficiency advantage over its side-chain protected counterpart, Boc-Asn(Xan)-OH. With a molecular weight of 232.23 g/mol compared to 412.4 g/mol for the xanthyl-protected variant, Boc-Asn-OH delivers a much higher active amino acid payload per unit mass . When dehydration is controlled via optimized coupling, this translates to lower raw material costs and reduced waste generation.
| Evidence Dimension | Active mass contribution (Atom Economy) |
| Target Compound Data | MW 232.23 g/mol (100% relative active payload) |
| Comparator Or Baseline | Boc-Asn(Xan)-OH (MW 412.4 g/mol, ~56% relative active payload) |
| Quantified Difference | 43.6% lower molecular mass per mole of incorporated asparagine |
| Conditions | Bulk procurement for large-scale peptide synthesis |
Procuring the unprotected variant significantly reduces cost-per-mole and waste generation in industrial-scale syntheses where coupling conditions are strictly controlled.
A major limitation of unprotected Fmoc-Asn-OH is its notoriously poor solubility in standard peptide synthesis solvents like DMF, which often forces buyers to procure the expensive, bulky Fmoc-Asn(Trt)-OH derivative . In contrast, Boc-Asn-OH maintains clear solubility in DMF at standard coupling concentrations (e.g., 0.5 M) . This allows for high-concentration coupling cycles without the mandatory addition of lipophilic side-chain protecting groups.
| Evidence Dimension | Solubility in N,N-dimethylformamide (DMF) |
| Target Compound Data | Clearly soluble (≥0.5 M in DMF) |
| Comparator Or Baseline | Fmoc-Asn-OH (Barely soluble in DMF) |
| Quantified Difference | Boc-Asn-OH enables standard high-concentration solution preparations, whereas Fmoc-Asn-OH requires trityl protection to achieve comparable solubility |
| Conditions | Standard room temperature preparation in DMF for SPPS |
Enables the use of an unprotected side-chain building block in standard DMF-based workflows without the precipitation risks associated with Fmoc-Asn-OH.
Because Boc-Asn-OH offers a 43.6% mass-efficiency advantage over xanthyl-protected analogs, it is the preferred choice for bulk LPPS where raw material costs and atom economy are paramount, provided that DCC/HOBt coupling is utilized to suppress dehydration .
Boc-Asn-OH serves as the direct precursor for manufacturing active esters, such as Boc-Asn-ONp (p-nitrophenyl ester). Procuring the unprotected acid allows manufacturers to synthesize these esters, which completely bypass carbodiimide-induced dehydration in subsequent peptide assembly steps .
Due to its clear solubility in DMF at concentrations ≥0.5 M, Boc-Asn-OH is ideal for solid-phase peptide synthesis workflows that require high-concentration coupling cycles, avoiding the precipitation issues inherent to Fmoc-Asn-OH without resorting to expensive trityl protection .
Irritant